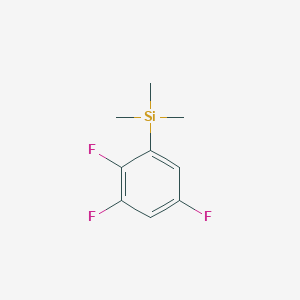

Trimethyl(2,3,5-trifluorophenyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethyl(2,3,5-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. This compound is characterized by the presence of a silicon atom bonded to a trimethyl group and a trifluorophenyl group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethyl(2,3,5-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of a trifluorophenyl halide with a trimethylsilyl reagent under specific conditions. For example, the reaction of 2,3,5-trifluorophenyl bromide with trimethylsilyl chloride in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Trimethyl(2,3,5-trifluorophenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The compound can be reduced under specific conditions to form different products.

Oxidation Reactions: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

Substitution: Products include various substituted trifluorophenyl derivatives.

Reduction: Products include silanes with reduced silicon centers.

Oxidation: Products include silanols and siloxanes.

Aplicaciones Científicas De Investigación

Trimethyl(2,3,5-trifluorophenyl)silane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mecanismo De Acción

The mechanism of action of trimethyl(2,3,5-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The silicon atom can form strong bonds with other elements, facilitating the formation of stable products .

Comparación Con Compuestos Similares

Similar Compounds

Trimethyl(trifluoromethyl)silane:

Trimethyl(2,4,5-trifluorophenyl)silane: Similar structure but with different fluorine substitution pattern.

Trimethyl(2,3,6-trifluorophenyl)silane: Another isomer with a different substitution pattern.

Uniqueness

Trimethyl(2,3,5-trifluorophenyl)silane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis and other applications .

Actividad Biológica

Trimethyl(2,3,5-trifluorophenyl)silane (TMS) is a silane compound that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds can significantly influence their reactivity and biological properties. This article explores the biological activity of TMS, focusing on its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C10H12F3Si

- Molecular Weight : 218.28 g/mol

- Structure : The compound features a silicon atom bonded to three methyl groups and one 2,3,5-trifluorophenyl group.

Biological Activity Overview

This compound is primarily utilized as a reagent in organic synthesis, particularly in the trifluoromethylation of various substrates. Its biological activities can be attributed to the trifluoromethyl group, which often enhances the lipophilicity and metabolic stability of the resulting compounds.

Antiviral Activity

One notable application of TMS is in the synthesis of compounds that exhibit antiviral properties. For instance, derivatives synthesized using TMS have shown inhibitory activity against severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CL pro), indicating potential use in antiviral drug development .

Anticancer Properties

TMS has been employed in the synthesis of selective androgen receptor modulators (SARMs) that demonstrate significant anabolic activity in muscle tissue and improved bone strength in models of osteoporosis . Additionally, some synthesized compounds have shown antiproliferative effects comparable to established cancer therapies like dexamethasone .

Case Study 1: Synthesis of Trifluoromethylated Peptides

A series of peptides incorporating trifluoromethyl ketone groups were synthesized using TMS. These peptides exhibited promising biological activities, including inhibition of specific proteases involved in viral replication. The study highlighted the utility of TMS in creating biologically active molecules with potential therapeutic applications .

Case Study 2: Selective Androgen Receptor Modulators

Research demonstrated that compounds synthesized from TMS could act as selective androgen receptor modulators. These compounds not only displayed excellent oral bioavailability but also showed significant anabolic effects on muscle tissue and enhanced bone density in postmenopausal osteoporosis models .

Data Table: Biological Activities of Compounds Synthesized from TMS

Propiedades

Fórmula molecular |

C9H11F3Si |

|---|---|

Peso molecular |

204.26 g/mol |

Nombre IUPAC |

trimethyl-(2,3,5-trifluorophenyl)silane |

InChI |

InChI=1S/C9H11F3Si/c1-13(2,3)8-5-6(10)4-7(11)9(8)12/h4-5H,1-3H3 |

Clave InChI |

SHQOQDRRCQMUED-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)C1=CC(=CC(=C1F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.